SGC707
SGC707
SGC707 is a potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). SGC707 is a potent PRMT3 inhibitor (IC50 =31±2 nM, KD =53±2 nM) with outstanding selectivity (selective against 31 other methyltransferases and more than 250 non-epigenetic targets). The mechanism of action studies and crystal structure of the PRMT3-SGC707 complex confirm the allosteric inhibition mode. Importantly, SGC707 engages PRMT3 and potently inhibits its methyltransferase activity in cells. It is also bioavailable and suitable for animal studies. This well-characterized chemical probe is an excellent tool to further study the role of PRMT3 in health and disease.
Brand Name:
Vulcanchem
CAS No.:
1687736-54-4
VCID:
VC0543093
InChI:
InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22)
SMILES:
C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3
Molecular Formula:
C16H18N4O2
Molecular Weight:
298.346
SGC707
CAS No.: 1687736-54-4
Cat. No.: VC0543093
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | SGC707 is a potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). SGC707 is a potent PRMT3 inhibitor (IC50 =31±2 nM, KD =53±2 nM) with outstanding selectivity (selective against 31 other methyltransferases and more than 250 non-epigenetic targets). The mechanism of action studies and crystal structure of the PRMT3-SGC707 complex confirm the allosteric inhibition mode. Importantly, SGC707 engages PRMT3 and potently inhibits its methyltransferase activity in cells. It is also bioavailable and suitable for animal studies. This well-characterized chemical probe is an excellent tool to further study the role of PRMT3 in health and disease. |
|---|---|
| CAS No. | 1687736-54-4 |
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 |
| IUPAC Name | 1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |
| Standard InChI | InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22) |
| Standard InChI Key | DMIDPTCQPIJYFE-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
| Appearance | Solid powder |
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